4-(2-Methylpiperidin-1-YL)benzaldehyde
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Overview
Description
4-(2-Methylpiperidin-1-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 2-methylpiperidine group
Preparation Methods
The synthesis of 4-(2-Methylpiperidin-1-YL)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 2-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
4-(2-Methylpiperidin-1-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Methylpiperidin-1-YL)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylpiperidin-1-YL)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(2-Methylpiperidin-1-YL)benzaldehyde can be compared with other similar compounds, such as:
4-(4-Methylpiperidin-1-YL)benzaldehyde: Similar structure but with a different substitution pattern on the piperidine ring.
4-(2-Methylpiperidin-1-YL)methylbenzaldehyde:
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(2-methylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H17NO/c1-11-4-2-3-9-14(11)13-7-5-12(10-15)6-8-13/h5-8,10-11H,2-4,9H2,1H3 |
InChI Key |
YYBKAFYURLVLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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